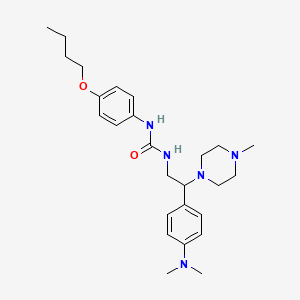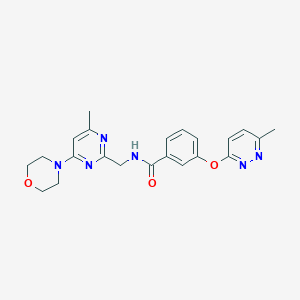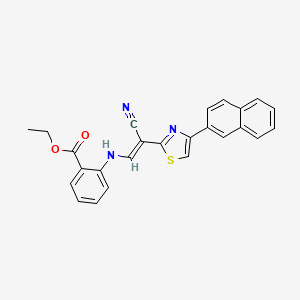![molecular formula C21H14F3N5O B2518211 N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide CAS No. 1251582-20-3](/img/structure/B2518211.png)
N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antidiabetic Activity Analysis
The study titled "Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides" explores the synthesis of a series of benzothiazol-2-yl benzenesulfonamide derivatives and their potential antidiabetic effects. The compounds were tested in a non-insulin-dependent diabetes mellitus rat model, with some showing significant reductions in plasma glucose levels. The compounds were also evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), with the most active compounds demonstrating potential hydrogen bond interactions with catalytic amino acid residues in the enzyme's crystal structure .
Synthesis Analysis
In the paper "Benzhydrylamines via base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides--advanced intermediates for the synthesis of nitrogenous heterocycles," the authors describe a method for synthesizing benzhydrylamines through intramolecular arylation. This process requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the C-arylation. The resulting benzhydrylamines serve as advanced intermediates for the creation of nitrogenous heterocycles, such as indazole oxides and quinazolines .
Molecular Structure Analysis
The molecular structure of N-(3-Methoxybenzoyl)benzenesulfonamide was elucidated through various techniques, including IR, 1H-NMR, 13C-NMR, and elemental analysis, as reported in "Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide." X-ray diffraction studies confirmed the compound's crystallization in the trigonal crystal system with specific unit cell parameters. The asymmetric unit contained three molecules with dihedral angles between the benzene rings. The crystal structure was found to be stabilized by N-H…O hydrogen bonds, C-H…O, and C-H…π interactions .
Chemical Reactions Analysis
The paper "Synthesis, Anti–HIV, and Antifungal Activity of New Benzensulfonamides Bearing the 2,5-Disubstituted-1,3,4-Oxadiazole Moiety" details the synthesis of novel benzenesulfonamides with 1,3,4-oxadiazole moieties. These compounds were prepared through the reaction of alkyl carboxylic acid hydrazides with CS2 and KOH. A new approach involving Et3N and dimethylaminopyridine was used to synthesize secondary benzenesulfonamides and bis-benzenesulfonamides. The synthesized compounds were characterized and screened for anti-HIV and antifungal activities .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide," they do provide insights into the properties of related compounds. For instance, the antidiabetic activity paper and the anti-HIV and antifungal activity paper suggest that the sulfonamide group plays a crucial role in the biological activity of these compounds. The molecular structure analysis indicates that hydrogen bonding and other non-covalent interactions are important for the stability of these molecules. These properties could be extrapolated to provide a preliminary understanding of the physical and chemical properties of the compound .
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated excellent properties as a photosensitizer for photodynamic therapy, showing good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Abbassi et al. (2014) prepared new N-[6-indazolyl]arylsulfonamides with significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential as anticancer agents. These compounds, particularly N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide, showed potent activity against ovarian carcinoma and lung adenocarcinoma cell lines (Abbassi et al., 2014).
Synthesis and Evaluation of Potential Anticancer Agents
- Tsai et al. (2016) explored aminothiazole-paeonol derivatives, evaluating their anticancer effect on various cancer cell lines. Among these, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide exhibited the most potent inhibitory activity, offering a promising basis for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O/c22-15-8-7-13(17(24)10-15)12-26-21(30)19-20(14-4-3-9-25-11-14)29(28-27-19)18-6-2-1-5-16(18)23/h1-11H,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYCAFITCQFPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)
![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)
![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)
